molecular formula C17H15Cl2N5OS B12153791 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B12153791
M. Wt: 408.3 g/mol
InChI Key: NOXFWTWGTSIQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential use in drug development.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microbial or cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 2,5-dichlorophenylacetyl chloride
  • N-(2,5-dichlorophenyl)acetamide

Uniqueness

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its triazole ring and dichlorophenyl moiety contribute to its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-14-8-11(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

NOXFWTWGTSIQCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.